
tert-Butyl (2-(2-(2-(2-(4-(2-chloro-10H-phenothiazine-10-carbonyl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(2-(2-(2-(4-(2-chloro-10H-phenothiazine-10-carbonyl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate: is a complex organic compound that features a phenothiazine core, which is a tricyclic structure with sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-(2-(2-(4-(2-chloro-10H-phenothiazine-10-carbonyl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of 2-chloroaniline with sulfur.
Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation reactions.
Ether Linkages: The ethoxy groups are added through etherification reactions.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl carbamate under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for more complex molecules in organic synthesis.
Biology:
- Potential applications in the study of enzyme inhibition and protein interactions.
Medicine:
- Investigated for its potential use in pharmaceuticals, particularly in the development of antipsychotic and anti-inflammatory drugs.
Industry:
- Used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(2-(2-(2-(4-(2-chloro-10H-phenothiazine-10-carbonyl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenothiazine core. This interaction can modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Uniqueness:
- The presence of multiple ethoxy groups and a carbamate moiety makes tert-Butyl (2-(2-(2-(2-(4-(2-chloro-10H-phenothiazine-10-carbonyl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate unique in its class. These functional groups can enhance its solubility and bioavailability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C32H37ClN2O7S |
|---|---|
Poids moléculaire |
629.2 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[4-(2-chlorophenothiazine-10-carbonyl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H37ClN2O7S/c1-32(2,3)42-31(37)34-14-15-38-16-17-39-18-19-40-20-21-41-25-11-8-23(9-12-25)30(36)35-26-6-4-5-7-28(26)43-29-13-10-24(33)22-27(29)35/h4-13,22H,14-21H2,1-3H3,(H,34,37) |
Clé InChI |
KIYOVZNZLCKVKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



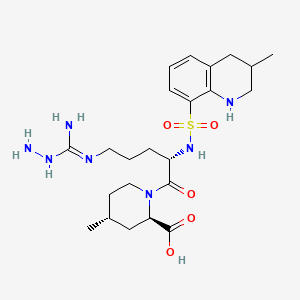
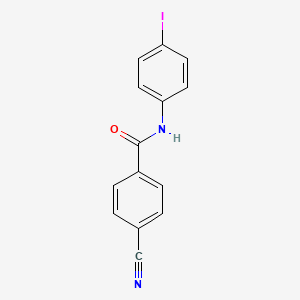
![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)
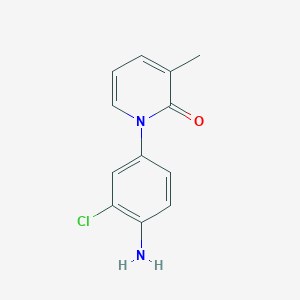
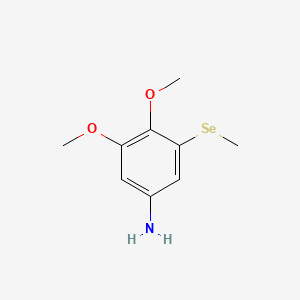
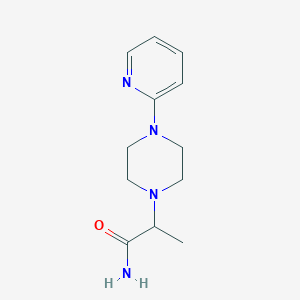
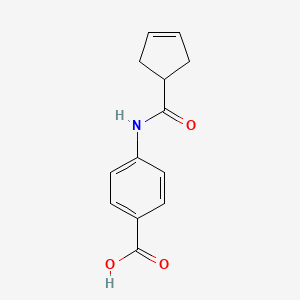
![8-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14901929.png)
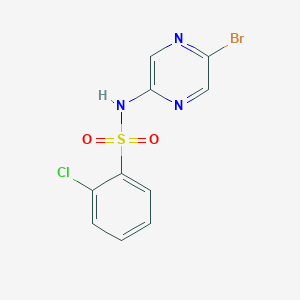
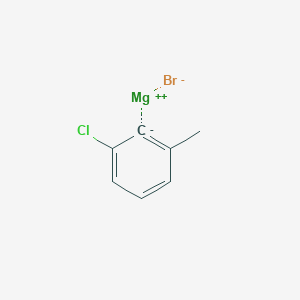
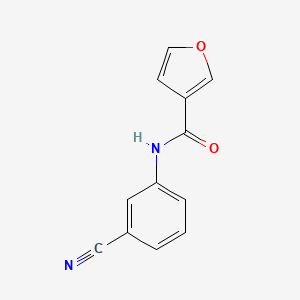
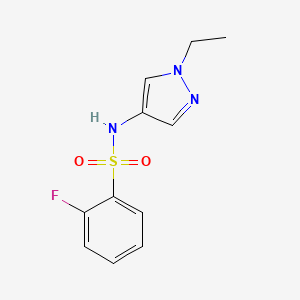
![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)
